Cas no 1592304-97-6 (1-2-(tert-butoxy)ethoxy-2-iodocycloheptane)

1-2-(tert-butoxy)ethoxy-2-iodocycloheptane is a versatile organic compound featuring a cycloheptane core with a unique functional group. This compound offers advantages such as excellent stability, high purity, and ease of handling, making it a valuable tool for chemical synthesis and research. Its iodine and ether groups facilitate specific chemical transformations, while the cycloalkane backbone contributes to its structural rigidity and reactivity.
1-2-(tert-butoxy)ethoxy-2-iodocycloheptane structure
1592304-97-6 structure
商品名:1-2-(tert-butoxy)ethoxy-2-iodocycloheptane
CAS番号:1592304-97-6
MF:C13H25IO2
メガワット:340.240876913071
CID:5824813
PubChem ID:114775044

1-2-(tert-butoxy)ethoxy-2-iodocycloheptane 化学的及び物理的性質

名前と識別子

    • 1-2-(tert-butoxy)ethoxy-2-iodocycloheptane
    • EN300-1132916
    • 1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
    • 1592304-97-6
    • インチ: 1S/C13H25IO2/c1-13(2,3)16-10-9-15-12-8-6-4-5-7-11(12)14/h11-12H,4-10H2,1-3H3
    • InChIKey: WPPSKTYMPKVXPA-UHFFFAOYSA-N
    • ほほえんだ: IC1CCCCCC1OCCOC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 340.08993g/mol
  • どういたいしつりょう: 340.08993g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 18.5Ų

1-2-(tert-butoxy)ethoxy-2-iodocycloheptane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1132916-0.5g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1132916-0.05g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1132916-5g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1132916-1g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6 95%
1g
$914.0 2023-10-26
Enamine
EN300-1132916-0.1g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1132916-1.0g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6
1g
$842.0 2023-05-23
Enamine
EN300-1132916-2.5g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1132916-0.25g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1132916-5.0g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6
5g
$2443.0 2023-05-23
Enamine
EN300-1132916-10.0g
1-[2-(tert-butoxy)ethoxy]-2-iodocycloheptane
1592304-97-6
10g
$3622.0 2023-05-23

1-2-(tert-butoxy)ethoxy-2-iodocycloheptane 関連文献

1-2-(tert-butoxy)ethoxy-2-iodocycloheptaneに関する追加情報

1-2-(tert-butoxy)ethoxy-2-iodocycloheptane: A Versatile Chemical Intermediate in Modern Pharmaceutical Research

1-2-(tert-butoxy)ethoxy-2-iodocycloheptane, with the chemical identifier CAS No. 1592304-97-6, represents a critical chemical compound in the synthesis of complex pharmaceutical molecules. This compound combines multiple functional groups, including the tert-butoxy substituent and the iodocycloheptane core, which together enable its unique reactivity and utility in organic transformations. Recent advancements in synthetic chemistry have highlighted the importance of such iodinated cycloalkanes in the development of novel therapeutics, particularly in the context of targeted drug delivery systems and prodrug strategies.

The molecular structure of 1-2-(tert-butoxy)ethoxy-2-iodocycloheptane is characterized by a seven-membered cycloalkane ring substituted with an iodine atom at the 2-position and an ethoxy group bridging the 1- and 2-positions. The tert-butoxy functionality, a common protecting group in organic synthesis, provides steric bulk and enhances the compound's stability in aqueous environments. This structural design is particularly advantageous for applications in biocompatible materials and drug formulation technologies, where controlled release and solubility are critical factors.

Recent studies have demonstrated the potential of iodinated cycloalkanes as precursors for fluorinated derivatives, which are increasingly utilized in pharmaceuticals due to their enhanced metabolic stability and improved bioavailability. A 2023 review in *Journal of Medicinal Chemistry* emphasized the role of iodoalkanes in the synthesis of fluorinated analogs for treating metabolic disorders, highlighting the importance of compounds like 1-2-(tert-butoxy)ethoxy-2-iodocycloheptane as building blocks for such innovations. The iodine atom in this molecule is particularly susceptible to nucleophilic substitution, making it a valuable intermediate for generating fluorinated or brominated derivatives with tailored pharmacological properties.

In the realm of synthetic organic chemistry, the tert-butoxy group serves as a temporary protecting group that can be selectively removed under acidic conditions. This property is especially useful in multi-step synthesis pathways where functional group compatibility is a challenge. For instance, in the development of antimicrobial agents, the controlled deprotection of tert-butoxy groups allows for the precise introduction of other functionalities, such

Recent advances in computational chemistry have further enhanced the utility of 1-2-(tert-butoxy)ethoxy-2-iodocycloheptane. Machine learning models trained on large datasets of iodinated cycloalkanes have enabled the prediction of optimal reaction conditions for its transformation into fluorinated derivatives. A 2024 study published in *Nature Chemistry* demonstrated that integrating quantum mechanical calculations with experimental data significantly improved the efficiency of synthesizing fluorinated analogs from this compound, reducing the need for trial-and-error approaches in drug discovery.

The ethoxy group in 1-2-(tert-butoxy)ethoxy-2-iodocycloheptane also plays a pivotal role in modulating its reactivity. This functional group can act as a nucleophile in electrophilic substitution reactions, facilitating the formation of carbocations that are critical for the synthesis of complex molecules. Researchers have increasingly turned to green chemistry principles to optimize these reactions, ensuring minimal environmental impact while maintaining high yields. The use of solvent-free conditions and microwave-assisted synthesis has been particularly effective in enhancing the efficiency of reactions involving this compound.

Applications of 1-2-(tert-butoxy)ethoxy-2-iodocycloheptane extend beyond traditional pharmaceuticals into the field of biomaterials. Its unique combination of iodinated and tert-butoxy functionalities makes it a promising candidate for the development of smart polymers that can respond to environmental stimuli such as pH or temperature. In a recent breakthrough, scientists at the University of Tokyo utilized this compound as a building block to create hydrogels with tunable mechanical properties, which have potential applications in regenerative medicine and drug delivery systems.

The iodine atom in 1-2-(tert-butoxy)ethoxy-2-iodocycloheptane also offers opportunities for radical-based synthetic strategies. These methods are gaining traction in the synthesis of complex heterocyclic compounds, which are often found in antiviral and anticancer drugs. By leveraging the iodine atom as a radical source, chemists can achieve selective transformations that would be difficult to accomplish using traditional methods. This approach has been particularly impactful in the development of fluorinated compounds with improved pharmacokinetic profiles.

Moreover, the tert-butoxy group in this compound can be modified to introduce other functionalities, expanding its utility in drug design. For example, replacing the tert-butoxy group with a hydroxyl or amino group could lead to the creation of prodrugs that are activated in vivo, reducing the risk of systemic toxicity. This concept has been explored in several recent studies, where 1-2-(tert-butoxy)ethoxy-2-iodocycloheptane was used as a scaffold to develop targeted therapeutics for conditions such as chronic inflammation and neurodegenerative diseases.

In summary, 1-2-(tert-butoxy)ethoxy-2-iodocycloheptane stands as a versatile chemical intermediate with broad implications for pharmaceutical research and material science. Its unique combination of iodinated and tert-butoxy functionalities positions it at the forefront of innovations in synthetic chemistry, drug design, and biomaterials development. As research continues to advance, the potential applications of this compound are expected to expand further, driving new breakthroughs in the treatment of diseases and the creation of sustainable materials.

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